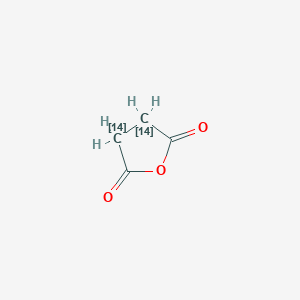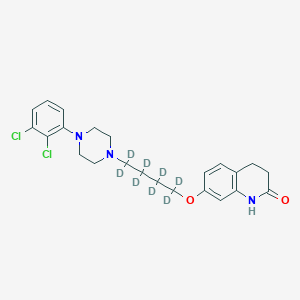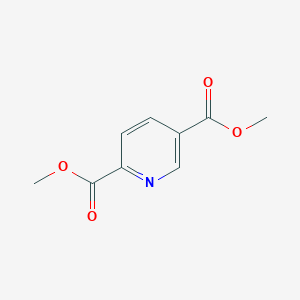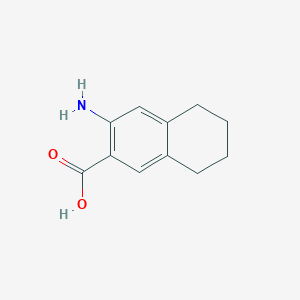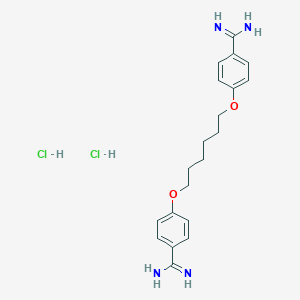
Hexamidine Dihydrochloride
Overview
Description
Hexamidine Dihydrochloride is an aromatic diamidine compound known for its potent antimicrobial properties. It was first synthesized and patented by May & Baker Limited in 1939 for its trypanocidal activity . Over the years, it has found applications in various fields, including medicine and cosmetics, due to its biocidal and enzyme inhibition properties .
Preparation Methods
Hexamidine Dihydrochloride is synthesized through a series of chemical reactions involving the addition of hydrochloric acid to hexamidine . The process typically involves:
Step 1: Synthesis of hexamidine base.
Step 2: Addition of hydrochloric acid to form the dihydrochloride salt.
Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Hexamidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its antimicrobial properties.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Hexamidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in studies involving enzyme inhibition and antimicrobial activity.
Mechanism of Action
The exact mechanism of action of Hexamidine Dihydrochloride is not fully understood. it is believed to involve binding to the negatively charged lipid membranes of pathogens, leading to disruption of their cell walls and membranes . This action is similar to that of quaternary ammonium compounds. Additionally, it has been shown to inhibit various enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Hexamidine Dihydrochloride is often compared with other diamidine compounds, such as:
Propamidine: Another diamidine with similar antimicrobial properties but shorter molecular structure.
Pentamidine: Used primarily for its antiprotozoal activity.
Properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYFHPQQKVKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531585 | |
| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-46-5 | |
| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


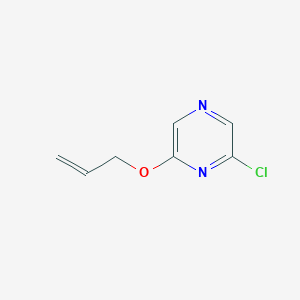
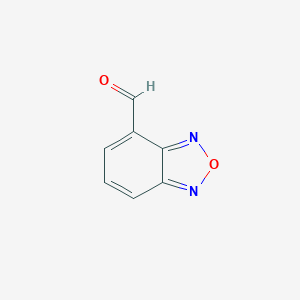
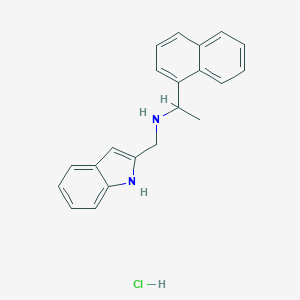
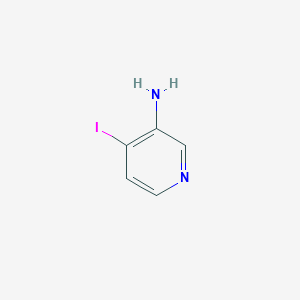
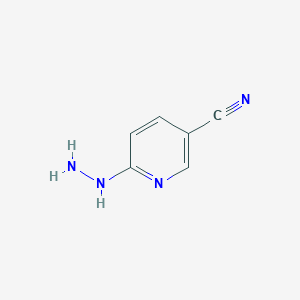
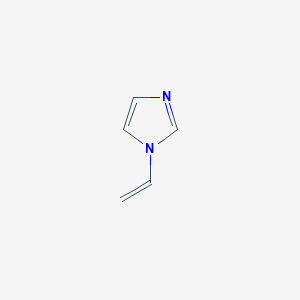
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl] Nicotinic Acid Methyl Ester](/img/structure/B27980.png)
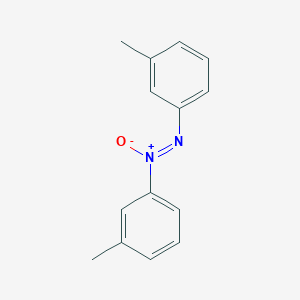
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
